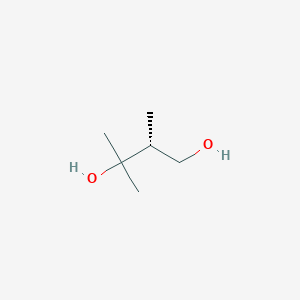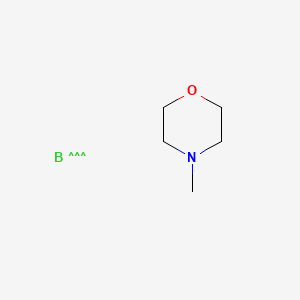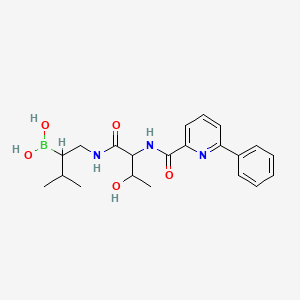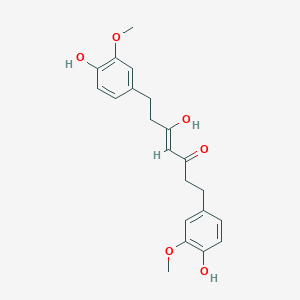
(4Z)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrocurcumin is a major active metabolite of curcumin, which is derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its higher bioavailability and stability compared to curcumin, making it a promising compound for various therapeutic applications . Tetrahydrocurcumin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydrocurcumin can be synthesized through the hydrogenation of curcumin. One common method involves using palladium on carbon as a catalyst in the presence of ethanol. The reaction mixture is refluxed, followed by filtration and reduced pressure evaporation to obtain tetrahydrocurcumin . Another method uses platinum-iron-nickel hydroxide composite nanoparticles as a catalyst, reacting curcumin and ethanol at room temperature .
Industrial Production Methods: For industrial production, the preparation method involves using dihydropyridine as a hydrogen source, with curcumin and ethanol as raw materials and palladium carbon as a catalyst. The reaction is carried out under reflux conditions, followed by filtration, reduced pressure evaporation, and washing with dilute hydrochloric acid. The product is then decolorized using activated carbon and evaporated under reduced pressure to obtain tetrahydrocurcumin .
化学反応の分析
Types of Reactions: Tetrahydrocurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form curcumin, and it can also undergo reduction reactions to form other hydrogenated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving tetrahydrocurcumin include hydrogen gas, palladium on carbon, platinum-iron-nickel hydroxide composite nanoparticles, and dihydropyridine . The reactions are typically carried out under reflux conditions or at room temperature, depending on the specific method used .
Major Products Formed: The major products formed from the reactions of tetrahydrocurcumin include curcumin and other hydrogenated derivatives such as octahydrocurcumin .
科学的研究の応用
Tetrahydrocurcumin has been extensively studied for its potential therapeutic applications. It has shown significant effects in the treatment of various diseases, including neurological disorders, metabolic syndromes, cancers, and inflammatory diseases . Its extensive pharmacological effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin .
In addition to its therapeutic applications, tetrahydrocurcumin is also used in the development of dietary supplements and drugs due to its higher bioavailability and stability compared to curcumin . It has been incorporated into various formulations, such as nanovesicular creams, to enhance its topical delivery and antioxidant activity .
作用機序
Tetrahydrocurcumin exerts its effects through the modulation of various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation . It also exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and suppressing the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation . Additionally, tetrahydrocurcumin modulates signaling pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin, contributing to its therapeutic effects .
類似化合物との比較
Tetrahydrocurcumin is often compared to curcumin and other hydrogenated derivatives such as octahydrocurcumin. While curcumin is known for its wide range of biological activities, its poor bioavailability and stability limit its therapeutic applications . Tetrahydrocurcumin, on the other hand, has higher bioavailability and stability, making it a more effective therapeutic agent . Octahydrocurcumin, another hydrogenated derivative, also exhibits similar biological activities but with varying degrees of potency .
Similar compounds to tetrahydrocurcumin include curcumin, octahydrocurcumin, and other hydrogenated derivatives. Each of these compounds has unique properties and therapeutic potentials, with tetrahydrocurcumin standing out due to its superior bioavailability and stability .
特性
CAS番号 |
426828-40-2 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC名 |
(Z)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-13,22,24-25H,3-4,7-8H2,1-2H3/b16-13- |
InChIキー |
PNTMRHGYQCMNCZ-SSZFMOIBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC(=C(C=C2)O)OC)/O)O |
正規SMILES |
COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


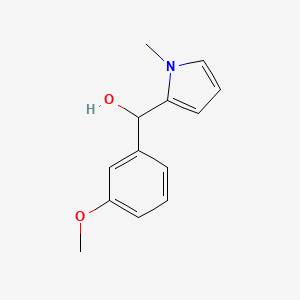
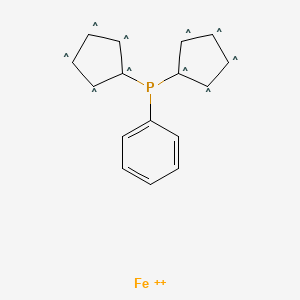
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
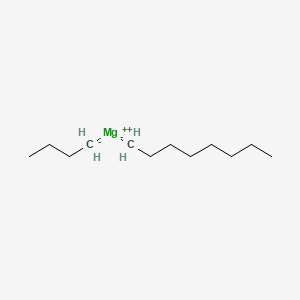
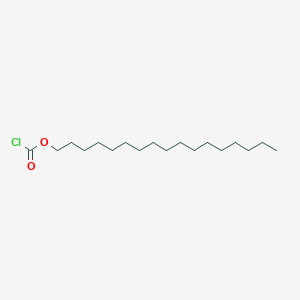

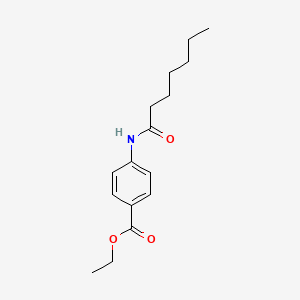
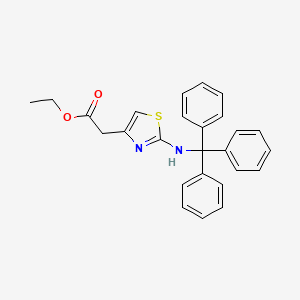
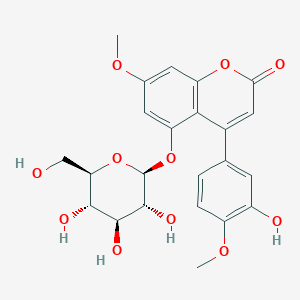
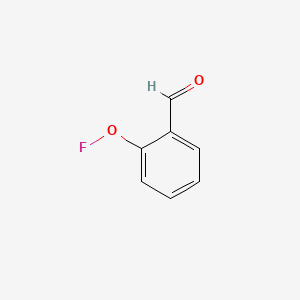
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
